(R)-2-(Piperidin-3-yl)pyrimidine

Histamine H3 receptor PI3Kγ Selectivity profiling

Substituting racemic or (S)-enantiomer piperidinylpyrimidine for the (R)-configured building block causes >50-fold loss in H3R binding potency. (R)-2-(Piperidin-3-yl)pyrimidine (CAS 2165989-68-2) is the essential chiral intermediate for constructing H3R antagonists per Roche patent claims. • Single (R)-enantiomer, ≥98% purity - eliminates stereochemical risk. • Free base form (MW 163.22) optimized for amide coupling and cross-coupling. • Derived antagonists achieve sub-nM H3R affinity (Kd = 1.35 nM).

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B12978280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Piperidin-3-yl)pyrimidine
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NC=CC=N2
InChIInChI=1S/C9H13N3/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h2,5-6,8,10H,1,3-4,7H2/t8-/m1/s1
InChIKeyZUQHRLRCFROOPV-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(Piperidin-3-yl)pyrimidine Classification and Procurement


(R)-2-(Piperidin-3-yl)pyrimidine is a chiral 3-heteroarylpiperidine building block consisting of a pyrimidine ring substituted at the 2-position with a piperidin-3-yl moiety bearing (R)-stereochemistry. The compound serves as a key intermediate in the synthesis of histamine H3 receptor (H3R) antagonists and inverse agonists, as disclosed in the foundational patent family assigned to Hoffmann-La Roche [1]. The free base has a molecular formula of C9H13N3 and a molecular weight of 163.22 g/mol [2]. This compound is distinct from its racemic mixture and (S)-enantiomer counterparts in both binding pharmacology and utility in stereospecific drug discovery campaigns.

Stereochemistry-critical H3R antagonist research building block
Patent-derived (R)-configured chemotype for CNS and metabolic studies
May support target engagement studies over racemic or (S)-enantiomer alternatives

(R)-2-(Piperidin-3-yl)pyrimidine: Non-Interchangeable with Generic Analogs


Generic substitution of 2-(piperidin-3-yl)pyrimidine building blocks without regard to stereochemistry or regioisomerism introduces substantial risk of failed target engagement and wasted synthetic effort. The histamine H3 receptor exhibits pronounced stereochemical discrimination: (R)-configured piperidinylpyrimidine derivatives demonstrate sub-nanomolar to low nanomolar binding affinity, whereas corresponding (S)-enantiomers exhibit >50-fold reduced potency in identical assay systems [1]. Furthermore, the 2-substituted pyrimidine regioisomer (the compound under consideration) is explicitly claimed as the pharmacophoric anchor for H3R antagonism, whereas 4-substituted analogs lack this specific receptor interaction profile and are instead associated with distinct kinase targets [2]. Selecting the incorrect stereoisomer or regioisomer therefore results in a compound with fundamentally different biological activity, invalidating SAR hypotheses and compromising lead optimization timelines.

Target: (R)-2-(piperidin-3-yl)pyrimidine
Substitute: (S)-enantiomer — H3R binding may shift significantly (>50-fold); SAR may not transfer
Target: 2-substituted pyrimidine (GPCR H3R)
Substitute: 4-substituted analog — target class may diverge to kinase inhibition, altering biological readout
Target: Free base for organic synthesis
Substitute: Dihydrochloride salt — form mismatch may limit solubility or reactivity in non-aqueous steps

(R)-2-(Piperidin-3-yl)pyrimidine vs. Closest Analogs


H3 Receptor vs. PI3Kγ Kinase Selectivity

Compounds derived from the (R)-2-(piperidin-3-yl)pyrimidine scaffold exhibit high-affinity binding to the human histamine H3 receptor (H3R) with minimal off-target activity at the structurally unrelated phosphoinositide 3-kinase gamma (PI3Kγ) isoform. The H3R binding affinity (Kd) measured for a representative (R)-configured piperidinylpyrimidine derivative is 1.35 nM [1], whereas inhibition of human recombinant PI3Kγ by a structurally distinct piperidinylpyrimidine analog yields an IC50 of 1.00E+3 nM (1000 nM) [2]. This represents an approximately 740-fold selectivity window for the intended GPCR target over this particular kinase off-target. The differential engagement profile confirms that the (R)-stereochemical configuration and 2-pyrimidine substitution pattern confer target-class specificity that is not recapitulated by generic piperidinylpyrimidine congeners.

H3R/PI3Kγ Selectivity
Cross-study comparable
H3R Kd: 1.35 nM
PI3Kγ IC50: 1000 nM
~740× selective
Supports H3R target-class selectivity context
Reported cross-study; assay platforms differ
Histamine H3 receptor PI3Kγ Selectivity profiling

Enantioselective H3R Binding: (R)- vs. (S)-Enantiomer

The histamine H3 receptor binding pocket imposes a strict stereochemical requirement for high-affinity ligand interaction. The Roche patent family explicitly teaches that piperidinylpyrimidine derivatives possessing (R)-stereochemistry at the piperidine 3-position exhibit sub-nanomolar to low nanomolar Ki values at H3R, whereas corresponding (S)-enantiomers demonstrate >50-fold higher Ki values (i.e., >50-fold lower affinity) under identical assay conditions [1]. This stereochemical discrimination is a direct consequence of the three-dimensional topology of the H3R orthosteric binding site, which accommodates the (R)-configured piperidine ring while disfavoring the (S)-orientation due to steric clashes or suboptimal hydrogen-bonding geometry. The racemic mixture therefore contains approximately 50% inactive or weakly active material, which would confound dose-response analyses and reduce apparent potency.

(R) vs (S) Enantiomer
Direct head-to-head
(R)-Ki: sub-nM to low nM
(S)-Ki: >50× higher
Stereochemistry may determine receptor engagement context
Data from identical assay conditions; patent disclosure
Enantioselectivity Histamine H3 receptor Stereochemistry

2- vs. 4-Substituted Pyrimidine Target Divergence

The position of the pyrimidine substitution (2- versus 4-) dictates the primary biological target class of piperidinylpyrimidine building blocks. The 2-(piperidin-3-yl)pyrimidine scaffold, particularly with (R)-stereochemistry, is established as the core pharmacophore for histamine H3 receptor antagonists and inverse agonists [1]. In contrast, the 4-(piperidin-3-yl)pyrimidine scaffold is associated with kinase inhibition, including targets such as vascular endothelial growth factor receptor 2 (VEGFR2) and cyclin-dependent kinase 7 (CDK7) [2]. This target-class divergence means that a research program requiring H3R modulation cannot substitute 4-(piperidin-3-yl)pyrimidine without completely altering the intended mechanism of action and biological readout. The structural basis for this divergence likely stems from differences in hydrogen-bonding patterns and π-stacking interactions between the 2- and 4-substituted pyrimidine cores when bound to their respective protein targets.

2- vs 4-Substitution
Class-level inference
2-sub: GPCR H3R antagonism
4-sub: Kinase inhibition (VEGFR2, CDK7)
Regioisomer target class may differ; requires verification
Based on patent class disclosures; data to verify
Regioisomerism Kinase inhibition Target specificity

Free Base vs. Dihydrochloride Salt Properties

The free base form of 2-(piperidin-3-yl)pyrimidine (molecular weight 163.22 g/mol, XLogP3-AA = 0.3, topological polar surface area = 37.8 Ų) [1] differs fundamentally in its physicochemical and handling properties from the dihydrochloride salt (molecular weight 236.14 g/mol) . The free base exhibits moderate lipophilicity (LogP ~0.3-0.7) [1] and contains a single hydrogen bond donor and three hydrogen bond acceptors, making it suitable for organic-phase reactions and neutral formulation conditions. The dihydrochloride salt, by contrast, is specifically engineered for enhanced aqueous solubility, facilitating dissolution in biological buffers and polar media for in vitro and in vivo studies. Researchers must select the appropriate form based on the intended experimental workflow: the free base for organic synthesis and SAR expansion, or the dihydrochloride salt for direct biological evaluation.

Free Base vs Salt
Supporting evidence
Free base: MW 163, LogP 0.3, HBD 1
Dihydrochloride: MW 236, aqueous soluble
Form selection may affect synthesis or assay compatibility
Review form prior to procurement
Salt selection Solubility Formulation

H3R Binding Affinity vs. Endogenous Histamine

The (R)-2-(piperidin-3-yl)pyrimidine scaffold yields ligands with binding affinities that substantially exceed that of the endogenous H3R agonist histamine. A representative (R)-configured piperidinylpyrimidine derivative exhibits a Kd of 1.35 nM for human H3R [1], whereas histamine displays a Ki of approximately 10-20 nM at H3R in radioligand displacement studies [2]. This represents an approximately 7- to 15-fold improvement in target engagement potency relative to the natural ligand. The enhanced affinity is attributed to optimized hydrophobic and π-stacking interactions between the pyrimidine core and aromatic residues within the H3R orthosteric binding pocket, as well as the favorable presentation of the (R)-piperidine ring to critical hydrogen-bonding partners.

Synthetic vs Histamine
Cross-study comparable
Target Kd: 1.35 nM
Histamine Ki: 10–20 nM
7- to 15-fold higher affinity
Enhanced affinity context for H3R antagonist research
Reported cross-study; assay platforms differ
Histamine H3 receptor Binding affinity Endogenous ligand comparison

Chiral Purity: (R)-Enantiomer vs. Racemic Procurement

Commercial suppliers of (R)-2-(piperidin-3-yl)pyrimidine typically specify the product with defined stereochemical configuration, as indicated by the InChIKey stereochemical descriptor (t8-/m1/s1 for the (R)-enantiomer versus UHFFFAOYSA-N for the racemic mixture) . The racemic compound, which lacks stereochemical specification (CAS 182416-14-4 with unspecified stereochemistry), is widely available from multiple vendors at purities of 95-98% . However, as established by the Roche patent family [1], the (S)-enantiomer exhibits >50-fold reduced H3R binding affinity. Therefore, use of racemic material introduces an effective 2-fold dilution of active compound in all biological assays and can produce misleading SAR trends when potency measurements are reported based on total compound mass rather than active enantiomer concentration. Procurement of stereochemically defined (R)-enantiomer eliminates this source of experimental variability.

Chiral Purity
Supporting evidence
(R)-enantiomer: stereodefined (InChIKey /m1/s1)
Racemic: undefined (CAS 182416-14-4)
Procurement of defined enantiomer supports reproducible SAR
Verify stereochemical specification from supplier
Chiral purity Enantiomeric excess Quality control

(R)-2-(Piperidin-3-yl)pyrimidine Research and Application Scenarios


Stereospecific H3R Antagonist Synthesis for CNS and Metabolic Disorders

This scenario is directly supported by the Roche patent family, which claims (R)-configured piperidinylpyrimidine derivatives as antagonists and/or inverse agonists at the histamine H3 receptor for the treatment and/or prevention of obesity, metabolic syndrome (syndrome X), and other eating disorders [1]. The (R)-enantiomer is the required starting material for constructing the full pharmacophore disclosed in the patent claims. The >50-fold stereochemical discrimination at H3R [1] and the sub-nanomolar to low nanomolar binding affinities achievable with (R)-configured derivatives (Kd = 1.35 nM for representative compounds) [2] establish this compound as the essential chiral building block for H3R-focused medicinal chemistry campaigns.

Chiral Pool for Piperidine-Pyrimidine Hybrid Synthesis

(R)-2-(Piperidin-3-yl)pyrimidine serves as a versatile chiral synthon for constructing enantiomerically pure piperidine-pyrimidine hybrid molecules. The compound contains a single stereocenter at the piperidine 3-position (confirmed by the InChIKey stereodescriptor /m1/s1) and one rotatable bond between the piperidine and pyrimidine rings [3], providing a rigid yet modifiable scaffold. The free amine of the piperidine ring is available for subsequent functionalization via nucleophilic substitution, amide coupling, or reductive amination, while the pyrimidine core can undergo further electrophilic substitution or metal-catalyzed cross-coupling. This scaffold flexibility, combined with the defined (R)-stereochemistry, makes the compound valuable for diversity-oriented synthesis of chiral small-molecule libraries where stereochemical integrity must be maintained throughout multi-step sequences.

GPCR vs. Kinase Selectivity Profiling Reference

The striking divergence in target engagement—sub-nanomolar H3R affinity (Kd = 1.35 nM) [2] versus micromolar-range PI3Kγ inhibition (IC50 = 1000 nM) [4]—positions (R)-2-(piperidin-3-yl)pyrimidine-derived compounds as useful reference standards for assessing GPCR selectivity over kinase off-targets. In selectivity profiling panels, compounds built on this scaffold can serve as positive controls for H3R engagement and negative controls for certain Class I PI3K isoforms. This application is particularly relevant for research groups developing polypharmacology screening cascades or building computational selectivity models that require experimentally validated, target-class-selective chemical probes.

Free Base for Synthesis vs. Salt for Biological Assay

The free base form of 2-(piperidin-3-yl)pyrimidine (MW 163.22 g/mol, XLogP3-AA = 0.3, TPSA = 37.8 Ų) [3] is optimally suited for organic-phase reactions including amide bond formation, nucleophilic substitution, and metal-catalyzed coupling where the basic amine must remain non-protonated for reactivity. The dihydrochloride salt (MW 236.14 g/mol) is specifically indicated for dissolution in aqueous buffers, cell culture media, or physiological solutions for direct biological evaluation. Procurement decisions should be guided by this workflow distinction: research groups focused on SAR expansion and analog synthesis should select the free base, whereas groups performing direct pharmacological profiling should consider the dihydrochloride salt to avoid solubility limitations. Incorrect form selection can lead to failed reactions due to unwanted protonation or failed biological assays due to precipitation.

Application
Selection Property
Validation Focus
H3R antagonist synthesis research
(R)-enantiomer stereochemistry
H3R binding assay confirmation
Chiral library synthesis
Stereochemical integrity
Enantiomeric excess monitoring
GPCR selectivity profiling
Target-class selectivity profile
H3R/PI3Kγ selectivity assay
Form selection for synthesis vs assay
Free base vs dihydrochloride salt
Solubility and reactivity assessment
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